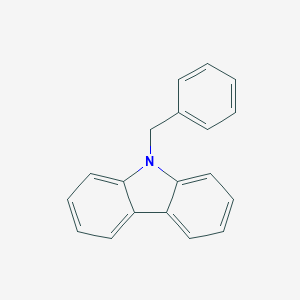

9-Benzylcarbazole

Beschreibung

Significance of Carbazole (B46965) Derivatives in Contemporary Chemical Sciences

Carbazole derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest in various fields of chemical science. wisdomlib.orgmetu.edu.tr Their unique tricyclic structure, consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, imparts valuable electronic and photophysical properties. metu.edu.tr These properties make them essential components in the development of functional materials. Furthermore, many carbazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, rendering them important scaffolds in medicinal chemistry. wisdomlib.orgresearchgate.neteurekaselect.com

Rationale for Investigating N-Substituted Carbazole Systems: Focus on 9-Benzylcarbazole

The nitrogen atom of the carbazole ring provides a convenient site for substitution, allowing for the fine-tuning of the molecule's properties. The introduction of substituents at the 9-position (N-substitution) can significantly influence the compound's solubility, thermal stability, and electronic characteristics. The benzyl (B1604629) group, in the case of this compound, is of particular interest due to its electron-donating nature and its potential to influence the photophysical and electrochemical behavior of the carbazole core. This strategic substitution enables the design of molecules with tailored properties for specific applications.

Overview of Key Research Avenues for this compound

Research on this compound and its derivatives is multifaceted, spanning several key areas. A primary focus is on its application in materials science, particularly in the field of organic electronics. chemimpex.comcymitquimica.comcymitquimica.com Derivatives of this compound are investigated as building blocks for organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. chemimpex.comsmolecule.com Another significant research direction is in photocatalysis, where these compounds can act as photosensitizers. Furthermore, the functionalization of the this compound scaffold is actively explored to create novel compounds with enhanced or specific properties. chemimpex.comcymitquimica.com

Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, bridging organic chemistry, materials science, and medicinal chemistry. Synthetic organic chemists work on developing efficient methods for its preparation and functionalization. metu.edu.treurekaselect.com Materials scientists investigate its potential in electronic and optoelectronic devices. chemimpex.comcymitquimica.com Moreover, the biological activities of some carbazole derivatives suggest potential applications in drug discovery and development, a field that intersects with pharmacology and biochemistry. wisdomlib.orgresearchgate.netchemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-benzylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAKJBGOHINNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173021 | |

| Record name | N-Benzylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-87-0 | |

| Record name | N-Benzylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 9 Benzylcarbazole and Its Functionalized Analogues

Direct N-Alkylation Approaches for 9-Benzylcarbazole Synthesis

The introduction of a benzyl (B1604629) group at the 9-position of the carbazole (B46965) nucleus is typically achieved through direct N-alkylation methods. These strategies leverage the nucleophilicity of the nitrogen atom within the 9H-carbazole starting material.

Nucleophilic Substitution Reactions in 9H-Carbazole Functionalization

The N-alkylation of 9H-carbazole is a classic example of a nucleophilic substitution reaction. In this process, the nitrogen atom of carbazole acts as a nucleophile, attacking an electrophilic carbon center, typically provided by a benzyl halide. The reaction is often facilitated by a base, which deprotonates the N-H of carbazole, enhancing its nucleophilicity.

Commonly employed bases include potassium carbonate and sodium hydroxide (B78521). researchgate.netgoogle.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently used. mdpi.com Phase-transfer catalysts, such as benzyl-triethylammonium chloride, can be utilized to improve reaction rates and yields, especially in two-phase systems. google.com

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for the N-alkylation of carbazole. researchgate.netsemanticscholar.org This technique can significantly reduce reaction times and often leads to higher yields. semanticscholar.org For instance, the reaction of carbazole with alkyl halides in the presence of potassium carbonate under microwave irradiation can be completed in a matter of minutes. researchgate.netsemanticscholar.org

| Reagent 1 | Reagent 2 | Base | Catalyst/Conditions | Product | Yield | Reference |

| 9H-Carbazole | Benzyl bromide | K2CO3 | Microwave irradiation | 9-Benzyl-9H-carbazole | High | researchgate.netsemanticscholar.org |

| 9H-Carbazole | Benzyl bromide | NaOH | Benzyl-triethylammonium chloride | 9-Benzyl-9H-carbazole | 86.2% | google.com |

Optimization of Synthetic Routes for this compound

Optimization of the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity while minimizing reaction time and the use of hazardous reagents. Researchers have explored various combinations of bases, solvents, and catalysts to achieve this.

For example, the use of potassium carbonate as a base in a "dry media" synthesis under microwave irradiation has been shown to be a highly efficient method for N-alkylation. researchgate.netsemanticscholar.org In another approach, the Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), provides a mild alternative for the N-alkylation of carbazoles with alcohols. researchgate.net

The choice of the alkylating agent can also be varied. Besides benzyl halides, other reagents like diethyl carbonate have been used for the N-alkylation of carbazoles. google.com Iron-catalyzed hydroarylation of styrenes with carbazoles has also been demonstrated as a direct and selective method for producing 3,6-dibenzyl-carbazoles. rsc.org

Site-Selective Functionalization of the Carbazole Core in this compound Derivatives

Once the this compound scaffold is in place, further functionalization can be carried out to introduce various substituents at specific positions on the carbazole ring system. Formylation reactions are a common strategy to introduce aldehyde groups, which are versatile synthetic intermediates.

Formylation Reactions for Aldehyde Derivatives

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like this compound. researchgate.netrsc.orgresearchgate.net This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3). researchgate.netekb.eg The reaction conditions can be controlled to achieve mono- or di-formylation.

The synthesis of this compound-3-carboxaldehyde can be achieved through the Vilsmeier-Haack reaction on this compound. The reaction conditions are typically controlled to favor mono-substitution at the 3-position, which is electronically activated.

In one example, the Vilsmeier-Haack reaction of 9-benzyl-1,2,3,4-tetrahydrocarbazole at an elevated temperature (120 °C) led to the formation of 9-benzyl-1-methylcarbazole-3-carbaldehyde. researchgate.netrsc.org This indicates that the reaction can proceed with concomitant aromatization under certain conditions. A more direct approach involves the formylation of this compound itself.

| Starting Material | Reagents | Product | Reference |

| 9-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl3, DMF (Vilsmeier-Haack) | 9-Benzyl-1-methylcarbazole-3-carbaldehyde | researchgate.netrsc.org |

To synthesize This compound-3,6-dicarboxaldehyde (B1342596), the Vilsmeier-Haack reaction conditions are adjusted to promote diformylation. This generally involves using a higher stoichiometry of the Vilsmeier reagent and potentially higher reaction temperatures or longer reaction times. The 3- and 6-positions of the carbazole ring are the most nucleophilic and are thus the preferred sites for electrophilic substitution.

An alternative route to a dicarboxylated carbazole involves the Friedel-Crafts acylation of 9H-carbazole to produce 3,6-diacetyl-9H-carbazole. osti.gov The nitrogen is then protected with a benzyl group, followed by a haloform reaction to convert the acetyl groups into carboxylic acids, yielding 9-benzyl-carbazole-3,6-dicarboxylic acid. osti.gov While this provides the dicarboxylic acid, it highlights a strategy for achieving 3,6-disubstitution. The direct synthesis of the dicarboxaldehyde via the Vilsmeier-Haack reaction on this compound is also a feasible and documented process. bldpharm.com

| Starting Material | Reagents | Product | Reference |

| This compound | POCl3, DMF (Vilsmeier-Haack) | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | bldpharm.com |

| 3,6-Diacetyl-9H-carbazole | 1. Benzyl bromide, 2. Haloform reaction | 9-Benzyl-carbazole-3,6-dicarboxylic acid | osti.gov |

Mechanistic Insights into Aldehyde Formation

The introduction of an aldehyde group onto the this compound scaffold is a key transformation for further functionalization. While specific mechanistic studies on the direct formylation of this compound are not extensively detailed in the provided context, related transformations offer insights. For instance, the synthesis of 9-benzyl-9H-carbazole derivatives can be achieved through a reaction involving 3-(2,2-diethoxyethyl)-1,3-dicarbonyl compounds and 1-benzyl-1H-indole, catalyzed by an acid ionic liquid under mild conditions. clockss.org This suggests that electrophilic substitution reactions are a viable pathway for introducing functional groups.

In a more general sense, the formation of aldehydes on aromatic rings often proceeds through electrophilic aromatic substitution. Reagents like dichloromethyl methyl ether in the presence of a Lewis acid (Rieche formylation) or a mixture of carbon monoxide and hydrogen chloride (Gattermann-Koch reaction) are commonly employed. The benzyl group at the 9-position of the carbazole nitrogen acts as a protecting group and can influence the regioselectivity of the formylation, directing the incoming formyl group to specific positions on the carbazole ring system. The precise mechanism would involve the generation of a highly electrophilic formylating agent that attacks the electron-rich carbazole ring, followed by the restoration of aromaticity.

Halogenation Strategies for this compound Derivatives

Halogenation is a fundamental strategy for modifying the electronic properties and reactivity of this compound. The introduction of halogen atoms can significantly impact the molecule's behavior in subsequent reactions and its photophysical characteristics.

The synthesis of 9-benzyl-3,6-diiodo-9H-carbazole has been reported and studied both experimentally and theoretically. researchgate.net A common method for the iodination of carbazoles is the Tucker iodination, which utilizes potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in acetic acid. lmaleidykla.lt This method is effective for the direct iodination of the carbazole core. Following the synthesis of 3,6-diiodo-9H-carbazole, the benzyl group can be introduced at the nitrogen atom via an alkylation reaction, typically using benzyl bromide in the presence of a base. A combined experimental and theoretical study has been performed on 9-benzyl-3,6-diiodo-9H-carbazole, including X-ray crystallography and density functional theory (DFT) calculations to elucidate its structural and electronic properties. researchgate.net

| Compound | Synthetic Method | Key Reagents | Reference |

| 9-Benzyl-3,6-diiodo-9H-carbazole | Iodination followed by N-alkylation | KI, KIO₃, Acetic Acid, Benzyl Bromide | researchgate.netlmaleidykla.lt |

Halogen substituents exert a significant influence on the reactivity of the this compound molecule through a combination of inductive and resonance effects. lumenlearning.commsu.edu

Inductive Effect: Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond. lumenlearning.commsu.edu This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzene (B151609). lumenlearning.com The deactivating effect increases with the electronegativity of the halogen, following the order F > Cl > Br > I. libretexts.org Additionally, as the size of the halogen increases, the reactivity of the ring decreases. libretexts.org

Resonance Effect: The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system (p-π conjugation). msu.edu This resonance effect donates electron density to the ring, particularly at the ortho and para positions, which would typically activate the ring towards electrophilic attack at these sites.

Carboxylation and Esterification Approaches for this compound-based Ligands

The introduction of carboxylic acid and ester functionalities onto the this compound framework is crucial for the development of ligands for coordination chemistry and materials science.

A successful route to this compound-3,6-dicarboxylic acid involves a multi-step synthesis starting from 9H-carbazole. osti.gov The process begins with a Friedel-Crafts acylation to produce 3,6-diacetyl-9H-carbazole. osti.gov The nitrogen is then protected with a benzyl group to yield 3,6-diacetyl-9-benzyl-carbazole. osti.gov This intermediate subsequently undergoes a haloform reaction to cleanly form 9-benzyl-carbazole-3,6-dicarboxylic acid. osti.gov An alternative approach for a similar compound, 9-phenylcarbazole-3,6-dicarboxylic acid, involves the oxidation of 3,6-diacetyl-9-phenylcarbazole using bromine in a sodium hydroxide solution. rsc.org

| Starting Material | Intermediate | Final Product | Key Reactions | Reference |

| 9H-Carbazole | 3,6-Diacetyl-9-benzyl-carbazole | This compound-3,6-dicarboxylic acid | Friedel-Crafts acylation, N-benzylation, Haloform reaction | osti.gov |

| 9-Phenylcarbazole | 3,6-Diacetyl-9-phenylcarbazole | 9-Phenylcarbazole-3,6-dicarboxylic acid | Friedel-Crafts acylation, Oxidation | rsc.org |

Protecting groups are essential tools in the synthesis of complex molecules like this compound-3,6-dicarboxylic acid to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org

In the synthesis of this compound-3,6-dicarboxylic acid, the benzyl group on the carbazole nitrogen serves as a protecting group. osti.gov This group is introduced after the initial acylation of 9H-carbazole. The presence of the benzyl group allows for the clean and high-yielding haloform reaction to convert the acetyl groups to carboxylic acids. osti.gov Attempted oxidation of the acetyl groups before the installation of the benzyl protecting group resulted in low yields and difficult purification. osti.gov

Nitrile Functionalization and Precursors for Macrocyclic Systems

The introduction of nitrile groups onto the this compound framework is a critical step in the synthesis of precursors for larger, conjugated macrocyclic systems such as phthalocyanines and porphyrazines. These nitrile-bearing molecules can undergo template-driven cyclization reactions to form well-defined, highly conjugated structures with unique photophysical properties.

Synthesis of this compound-2,3,6,7-tetranitrile

The synthesis of this compound-2,3,6,7-tetranitrile is a key step towards the creation of complex, multi-unit carbazole-based structures. Research has focused on optimizing the synthetic route to this important precursor. researchgate.netresearchgate.net The general strategy involves the initial synthesis of a tetra-substituted carbazole, followed by the introduction of the benzyl group at the 9-position and subsequent conversion of the substituents to nitrile groups.

Table 1: Plausible Reaction Steps for the Synthesis of this compound-2,3,6,7-tetranitrile

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Halogenation | Carbazole, Halogenating agent (e.g., Br₂, I₂) | 2,3,6,7-Tetrahalocarbazole |

| 2 | N-Alkylation | 2,3,6,7-Tetrahalocarbazole, Benzyl chloride, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 9-Benzyl-2,3,6,7-tetrahalocarbazole |

| 3 | Cyanation | 9-Benzyl-2,3,6,7-tetrahalocarbazole, CuCN or Zn(CN)₂, High-boiling solvent (e.g., DMF, NMP) | This compound-2,3,6,7-tetranitrile |

Cyclotetramerization Reactions to Yield Phthalocyanine (B1677752) and Porphyrazine Systems

The tetranitrile derivative of this compound is an essential building block for the template-assisted synthesis of larger macrocycles. Specifically, it can undergo cyclotetramerization to produce binuclear phthalocyanine systems where a central carbazole unit links two phthalocyanine macrocycles. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a metal salt, which acts as a template for the formation of the macrocycle.

For the synthesis of phthalocyanine systems, the reaction involves heating this compound-2,3,6,7-tetranitrile with a metal salt, such as zinc acetate (B1210297) (Zn(OAc)₂), in a high-boiling solvent like quinoline (B57606) or in a melt with a catalytic amount of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The metal ion coordinates to the nitrile nitrogen atoms, directing the four precursor molecules to arrange in a circular fashion before intramolecular cyclization occurs to form the stable phthalocyanine ring system. The result is a planar, binuclear phthalocyanine with a shared carbazole linker. researchgate.netresearchgate.net Similar strategies can be employed to generate related porphyrazine systems.

Synthesis of Polymerizable this compound Derivatives

The incorporation of polymerizable functionalities onto the this compound structure allows for its use as a monomer in the creation of advanced polymeric materials. These polymers can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics.

Synthesis of 9-(4-vinylbenzyl)-9H-carbazole (VBCz)

9-(4-vinylbenzyl)-9H-carbazole (VBCz) is a key monomer for the production of poly(9-(4-vinylbenzyl)-9H-carbazole), a polymer with applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of VBCz is typically achieved through the N-alkylation of carbazole with 4-vinylbenzyl chloride. univook.com

In a representative procedure, the potassium salt of carbazole is first prepared by reacting carbazole with a base like potassium hydroxide in a suitable solvent. This nucleophilic carbazole salt is then reacted with 4-vinylbenzyl chloride. The chloride is a good leaving group, and a nucleophilic substitution reaction ensues, leading to the formation of the C-N bond and yielding 9-(4-vinylbenzyl)-9H-carbazole. univook.comwikipedia.org The reaction conditions, such as temperature and solvent, are controlled to ensure high conversion and to minimize potential side reactions, including the polymerization of the vinyl group. univook.comchemicalbook.com

Table 2: Synthesis of 9-(4-vinylbenzyl)-9H-carbazole (VBCz)

| Reactants | Reagents/Conditions | Product |

| Carbazole, 4-Vinylbenzyl chloride | 1. Base (e.g., KOH, NaOH) to form carbazole salt. 2. Solvent (e.g., Toluene, DMF). 3. Phase-transfer catalyst (e.g., 18-crown-6) may be used. chemicalbook.com 4. Controlled temperature to prevent premature polymerization. | 9-(4-vinylbenzyl)-9H-carbazole |

Synthesis of Benzyl 9H-carbazole-9-carbodithioate as a Polymerization Control Agent

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. Benzyl 9H-carbazole-9-carbodithioate is a RAFT agent that can be used to control the polymerization of various monomers. polymersource.carsc.org

The synthesis of this RAFT agent likely follows a general procedure for the formation of dithiocarbamates. researchgate.net This would involve the deprotonation of carbazole with a strong base to form the carbazolide anion. This highly nucleophilic species would then react with carbon disulfide (CS₂) to form the 9-carbodithioate salt. Subsequent reaction of this salt with benzyl chloride would then yield the final product, Benzyl 9H-carbazole-9-carbodithioate. researchgate.net The choice of solvent and reaction temperature is critical to ensure the stability of the reactants and products.

Table 3: Plausible Synthesis of Benzyl 9H-carbazole-9-carbodithioate

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Deprotonation | Carbazole, Strong Base (e.g., NaH, KOH) | Carbazole potassium/sodium salt |

| 2 | Dithiocarbamate formation | Carbazole salt, Carbon disulfide (CS₂) | Potassium/Sodium 9H-carbazole-9-carbodithioate |

| 3 | Alkylation | 9H-carbazole-9-carbodithioate salt, Benzyl chloride | Benzyl 9H-carbazole-9-carbodithioate |

Advanced Spectroscopic and Structural Characterization of 9 Benzylcarbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 9-Benzylcarbazole, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its molecular framework by mapping the chemical environments of the constituent atoms.

The ¹H NMR spectrum of this compound provides precise information on the location and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons on the carbazole (B46965) and benzyl (B1604629) rings, as well as the methylene (B1212753) bridge protons.

The aromatic region typically displays complex multiplets due to the coupling between adjacent protons. The protons on the carbazole moiety (H1/H8, H2/H7, H3/H6, H4/H5) and the benzyl group's phenyl ring (ortho, meta, para protons) resonate in the downfield region, generally between 7.0 and 8.2 ppm. The two protons of the methylene group (CH₂) connecting the carbazole nitrogen to the phenyl ring typically appear as a sharp singlet around 5.5 ppm, a characteristic chemical shift for benzylic protons attached to a nitrogen atom.

Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) can vary slightly based on the solvent and experimental conditions.)

| Proton Environment | Representative Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carbazole H-1, H-8 | ~8.15 | Doublet | 2H |

| Carbazole H-4, H-5 | ~7.45 | Doublet | 2H |

| Carbazole H-2, H-7 | ~7.40 | Triplet | 2H |

| Carbazole H-3, H-6 | ~7.25 | Triplet | 2H |

| Benzyl Ring (ortho, meta, para) | ~7.20 - 7.30 | Multiplet | 5H |

| Methylene (-CH₂-) | ~5.50 | Singlet | 2H |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum shows distinct signals for each chemically unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons, with those in aromatic systems appearing significantly downfield.

The carbons of the carbazole ring system typically resonate between 109 and 141 ppm. The quaternary carbons (C-4a, C-4b, C-8a, C-9a) have distinct shifts compared to the protonated carbons. The benzyl group carbons also appear in the aromatic region, with the ipso-carbon (attached to the methylene group) having a specific shift around 137 ppm. The methylene bridge carbon (-CH₂) signal is characteristically found further upfield, typically around 48 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: Assignments can be confirmed with 2D NMR techniques; exact chemical shifts (δ) vary with solvent.)

| Carbon Environment | Representative Chemical Shift (δ, ppm) |

| Carbazole C-4a, C-4b | ~122.8 |

| Carbazole C-8a, C-9a | ~140.5 |

| Carbazole C-1, C-8 | ~109.5 |

| Carbazole C-2, C-7 | ~120.0 |

| Carbazole C-3, C-6 | ~119.5 |

| Carbazole C-4, C-5 | ~126.0 |

| Benzyl C (ipso) | ~137.0 |

| Benzyl C (ortho, meta, para) | ~127.0 - 129.0 |

| Methylene (-CH₂) | ~48.5 |

Single-Crystal X-ray Diffraction Studies

X-ray diffraction studies on this compound reveal that the asymmetric unit contains two crystallographically independent molecules. researchgate.netnih.gov In both of these molecules, the carbazole moiety is essentially planar, with maximum deviations of the constituent atoms from the mean plane being very small (e.g., 0.037 Å and 0.042 Å). researchgate.netnih.gov

A key structural feature is the orientation of the benzyl group relative to the carbazole plane. The studies show that the carbazole system and the adjacent benzene (B151609) ring of the benzyl group are nearly perpendicular to each other. researchgate.netnih.gov The dihedral angles between the mean plane of the carbazole moiety and the plane of the benzene ring have been determined to be 85.29 (8)° and 89.89 (7)° for the two independent molecules in the crystal lattice. researchgate.netnih.gov This orthogonal arrangement minimizes steric hindrance between the two aromatic systems.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. cymitquimica.com For this compound (C₁₉H₁₅N), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 257.3 g/mol ). nih.gov The fragmentation pattern provides structural information. A characteristic and often base peak in the spectrum results from the cleavage of the benzylic C-N bond. This fragmentation yields the stable benzyl cation (C₇H₇⁺) at m/z 91 and a carbazolyl radical, or alternatively, the tropylium (B1234903) ion, also at m/z 91, which is a common fragment for benzyl-containing compounds. Another significant fragment would be the carbazole radical cation at m/z 167, formed by the loss of the benzyl group.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Polymer Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a molecule's characteristic vibrational modes can be determined, providing a molecular fingerprint.

In the analysis of this compound, the FTIR spectrum reveals key absorptions corresponding to its distinct structural components. The aromatic C-H stretching vibrations of both the carbazole and benzyl moieties typically appear at wavenumbers above 3000 cm⁻¹. vscht.cz The C-C stretching vibrations within the aromatic rings are observed in the 1600-1400 cm⁻¹ region. researchgate.netscribd.com Specifically, peaks around 1495 cm⁻¹ and 1445 cm⁻¹ can be attributed to the aromatic C=C stretching of the carbazole structure. researchgate.net The presence of the benzyl group is further confirmed by the C-H bending vibrations.

When this compound is polymerized, FTIR is instrumental in confirming the polymerization process and analyzing the resulting polymer structure. For instance, in the electropolymerization of 9-(4-vinylbenzyl)-9H-carbazole, FTIR-attenuated total reflection (ATR) spectroscopy is used to characterize the resulting polymer films. researchgate.net The disappearance or shifting of peaks associated with the vinyl group, for example, would indicate successful polymerization. The fundamental principles of FTIR allow for the rapid identification of the general class of an unknown polymer sample by comparing its spectrum to known standards. academie-sciences.fr

A representative table of expected FTIR peak assignments for this compound is provided below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2850 | Alkyl C-H (benzyl) | Stretching |

| 1600-1585 | Aromatic C=C | Ring Stretching |

| 1500-1400 | Aromatic C=C | Ring Stretching |

| 1495, 1445 | Carbazole C=C | Ring Stretching |

| 750 | C-S (in derivatives) | Stretching |

| 1330 | C=S (in derivatives) | Stretching |

| 1604 | C=O (in derivatives) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photodegradation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for studying conjugated systems, such as the aromatic structure of this compound. The absorption maxima (λmax) provide information about the energy gaps between electronic states.

The UV-Vis spectrum of this compound in methanol (B129727) shows a maximum absorption wavelength at 341 nm. chemicalbook.com The absorption spectra of carbazole derivatives typically exhibit two main absorption bands. researchgate.net The band at higher energy (around 300 nm) is attributed to π-π* transitions, while the lower energy band (above 350 nm) can be assigned to n-π* transitions. researchgate.net The solvent environment can influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. academie-sciences.fr For instance, the polarity of the solvent can affect the energy levels of the ground and excited states, leading to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. academie-sciences.fr

UV-Vis spectroscopy is also a primary tool for monitoring photodegradation processes. By tracking the changes in the absorption spectrum over time upon exposure to light, the degradation of a compound can be quantified. researchgate.net For example, the photodegradation of certain pharmaceuticals has been shown to yield carbazole derivatives like carbazole-1-acetic acid, a process that can be followed by observing the disappearance of the parent drug's absorption peaks and the emergence of new peaks corresponding to the degradation products. upi.edu In the study of binuclear phthalocyanines derived from this compound-2,3,6,7-tetranitrile, UV-Vis spectroscopy was employed to study the products of photodegradation. upi.edu

Below is a table showing the UV-Vis absorption cut-off for various common solvents, which is a critical consideration when performing UV-Vis spectroscopy. chiralabsxl.com

| Solvent | UV Cut-off (nm) |

| Acetonitrile (B52724) | 190 |

| Benzene | 278 |

| Chloroform | 240 |

| Cyclohexane | 195 |

| Dichloromethane | 232 |

| Dimethylformamide | 267 |

| Ethanol (B145695) | 205 |

| Methanol | 205 |

| Toluene | 285 |

| Water | 180 |

Magnetic Circular Dichroism (MCD) for Absorption Band Assignment

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic structure of molecules, particularly for assigning absorption bands that may be ambiguous in conventional UV-Vis spectra. researchgate.netresearchgate.net

In the study of this compound derivatives, such as planar binuclear phthalocyanines synthesized from this compound-2,3,6,7-tetranitrile, MCD spectroscopy, in conjunction with simplified Time-Dependent Density Functional Theory (TD-DFT) calculations, allows for the accurate assignment of absorption bands in the UV-Vis spectra. researchgate.net The MCD spectrum provides information about the symmetry and nature of the electronic states involved in a transition. osti.gov

The MCD spectrum is characterized by A, B, and C terms. osti.gov A-terms are derivative-shaped and arise from the Zeeman splitting of a degenerate excited state. B-terms have the same shape as the absorption band and result from the magnetic field-induced mixing of states. C-terms, which are also shaped like the absorption band but are temperature-dependent, arise from a degenerate ground state. osti.gov For carbazole and its derivatives, MCD spectra can reveal insights into the electronic transitions that are not apparent in the absorption spectrum alone. nih.gov The signs of the Faraday A-terms in the MCD spectra of porphyrinoid systems, which can be related to carbazole structures, are highly sensitive to slight structural changes, providing a sensitive probe of molecular conformation.

Microscopic Techniques for Surface Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. conicet.gov.ar A focused beam of electrons scans the surface of the sample, and the resulting interactions generate signals that are used to create an image.

In the context of this compound and its derivatives, SEM is extensively used to characterize the morphology of thin films and polymer coatings. acs.orgresearchgate.net For example, in the electropolymerization of N-Carbazole and its derivatives, including N-Benzylcarbazole, onto carbon fiber microelectrodes, SEM images are used to determine the surface morphology of the resulting polymer films. researchgate.net These images can reveal whether the polymer has deposited as a continuous, well-adhered film and can show features such as granular structures or hollow microspheres. nih.gov

The morphology of these polymer coatings, as visualized by SEM, is crucial as it can influence the material's properties, such as its electroactivity and performance in applications like sensors or protective coatings. nih.govresearchgate.net For instance, SEM images of poly(9-(4-vinylbenzyl)-9H-carbazole) homopolymer coatings on carbon fiber microelectrodes help in understanding the deposition process at different monomer concentrations. acs.org The technique is also invaluable in assessing the quality of polymer films, identifying defects, and understanding how processing conditions affect the final surface structure. pressbooks.pub

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. irb.hr Beyond imaging, AFM can also measure various surface properties, including adhesion, friction, and elasticity, by analyzing the forces between a sharp tip mounted on a flexible cantilever and the sample surface. mdpi.comscielo.br

For polymers derived from this compound, AFM is a key technique for characterizing the nanoscale morphology and surface properties of thin films. bruker.com The tapping mode of AFM is particularly suitable for soft polymer samples as it minimizes sample damage during scanning. bruker.com Phase imaging in AFM can map variations in surface properties, allowing for the differentiation of amorphous and crystalline regions within a polymer. scielo.br

AFM has been employed to study the adhesion forces of carbazole-based polymer films. chromtech.de By measuring the force required to pull the AFM tip away from the polymer surface, quantitative data on adhesion can be obtained. This information is critical for applications where the polymer is used as a coating or adhesive. Furthermore, AFM provides detailed insights into the surface roughness and homogeneity of polymer films, which can influence their optical and electronic properties. irb.hr

Chromatographic Techniques for Polymer Characterization (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight and molecular weight distribution of polymers. tainstruments.com In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. lcms.cz

For polymers synthesized from this compound, GPC is the primary method to characterize their molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn). labrulez.com The PDI provides a measure of the breadth of the molecular weight distribution in a polymer sample. labrulez.com

The molecular weight distribution of a polymer significantly influences its physical properties, such as mechanical strength, melt viscosity, and solubility. lcms.cz Therefore, GPC analysis is crucial for quality control and for understanding the structure-property relationships of poly(this compound) and its derivatives. The choice of solvent (eluent) and the calibration of the GPC system with appropriate polymer standards (e.g., polystyrene or polymethylmethacrylate) are critical for obtaining accurate molecular weight data.

The table below presents typical molecular weight data that can be obtained from a GPC analysis of a polymer.

| Parameter | Description | Typical Value Range for Polymers |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 10³ - 10⁶ g/mol |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards heavier molecules. | 10³ - 10⁷ g/mol |

| Mp (Peak Molecular Weight) | The molecular weight at the highest peak of the chromatogram. | Varies |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | 1.0 (monodisperse) to >20 |

An in-depth examination of the theoretical and computational chemistry of this compound reveals the power of modern quantum chemical methods in elucidating its electronic, structural, and functional properties. These computational approaches provide critical insights that complement experimental findings, offering a molecular-level understanding of the compound's behavior.

Reactivity and Functionalization of 9 Benzylcarbazole

Electrophilic Substitution on the Carbazole (B46965) Core

The carbazole ring system is susceptible to electrophilic substitution reactions. The positions most prone to attack are the 3, 6, and 1-positions. Common electrophilic substitution reactions include:

Halogenation : Introduction of halogen atoms (e.g., bromine, iodine) onto the carbazole ring. researchgate.netbuct.edu.cn

Nitration : Introduction of a nitro group.

Formylation : Introduction of an aldehyde group, often via the Vilsmeier-Haack reaction.

Functionalization of the Benzyl (B1604629) Group

The benzyl group of 9-Benzylcarbazole also offers a site for chemical modification. For instance, substituents can be introduced onto the phenyl ring of the benzyl group to further tune the molecule's properties.

Research on Electronic and Optoelectronic Applications of 9 Benzylcarbazole Based Materials

Organic Light-Emitting Diodes (OLEDs) and Related Display Technologies

OLEDs have become a cornerstone of modern display technology, prized for their superior contrast, vibrant colors, and flexible form factors. The performance of these devices is intricately linked to the properties of the organic materials used within their multilayer structures. Carbazole (B46965) derivatives, including 9-Benzylcarbazole, have been extensively investigated for their crucial roles in facilitating efficient device operation. mdpi.comnih.govresearchgate.net

Investigation of this compound as a Hole Transport Material (HTM)

One of the most critical functions in an OLED is the efficient transport of charge carriers—holes and electrons—to the emissive layer where they recombine to produce light. The hole transport layer (HTL) plays a pivotal role in this process, and materials based on this compound have demonstrated significant promise in this capacity. The carbazole moiety is an electron-rich unit, which imparts excellent hole-transporting properties. researchgate.net

The incorporation of a benzyl (B1604629) group at the 9-position of the carbazole ring can enhance the material's properties. For instance, it can influence the morphological stability of the thin film, which is crucial for the longevity and reliability of OLED devices. researchgate.net Research into various carbazole derivatives has shown that the molecular structure directly impacts the material's ability to transport holes effectively. nih.gov The design of novel hole-transporting materials (HTMs) often involves synthesizing derivatives of core structures like carbazole to optimize their electronic and thermal properties. mdpi.comnih.gov For example, creating molecules that conjugate 4-(9H-carbazol-9-yl)triphenylamine with other carbazole or triphenylamine (B166846) derivatives has led to HTMs with good thermal stability and high glass transition temperatures, which are essential for preventing device degradation from heat generated during operation. mdpi.comnih.govresearchgate.net

Studies have shown that the effectiveness of a hole transport material is also dependent on its energy alignment with adjacent layers in the OLED stack. researchgate.net Proper energy level alignment ensures a low barrier for hole injection from the anode and efficient transfer to the emissive layer, which is critical for achieving high device performance. researchgate.net

Enhancing Charge Transport and Light Emission Efficiency in OLEDs

The efficiency of an OLED is determined by how well it converts electrical energy into light. This is quantified by parameters such as current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). The use of this compound-based materials as HTMs can significantly influence these metrics. By facilitating balanced charge injection and transport, these materials help to ensure that a high number of holes and electrons meet in the emissive layer, leading to a higher rate of radiative recombination. mdpi.comnih.gov

Research has demonstrated that incorporating specialized HTMs based on carbazole derivatives can lead to substantial improvements in OLED performance. For instance, devices fabricated with novel 4-(9H-carbazol-9-yl)triphenylamine-based HTMs have shown enhanced current, power, and external quantum efficiencies compared to reference devices. mdpi.comnih.gov This is attributed to the improved hole injection and transport properties of these materials, which create a more balanced charge distribution within the device.

The following table summarizes the performance of OLEDs incorporating different carbazole-based HTMs, illustrating the impact of molecular design on device efficiency.

| Device/HTM | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |

| Reference Device | --- | --- | --- |

| With HTM 3b | --- | --- | --- |

| With HTM 3c | 39.8 | 29.3 | --- |

Data sourced from studies on novel 4-(9H-carbazol-9-yl)triphenylamine derivatives. researchgate.net The specific values for the reference device and HTM 3b were not provided in the snippet.

Furthermore, the molecular structure of the HTM can influence the recombination zone within the emissive layer. A well-designed HTM ensures that the recombination of charges occurs efficiently within the emissive layer, minimizing quenching processes that can reduce the light output. researchgate.net

Role in Emissive Layer Components

While primarily known for their hole-transporting properties, carbazole derivatives, including those related to this compound, also find application as components of the emissive layer (EML) itself. The EML is where light is generated, and its composition is critical to the color and efficiency of the OLED. In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent emitter. The host material plays a crucial role in facilitating energy transfer to the emitter and maintaining a stable and efficient emissive process.

Carbazole-based materials are often used as hosts for phosphorescent emitters due to their high triplet energy, which is necessary to confine the triplet excitons on the guest emitter molecules and prevent energy back-transfer. This leads to highly efficient light emission. The wide bandgap of many carbazole derivatives also helps in confining charge carriers within the emissive layer.

Research has explored the use of various carbazole derivatives as host materials in the emissive layer, leading to OLEDs with high external quantum efficiencies. researchgate.net The design of these host materials is critical for achieving balanced charge transport within the EML, which is essential for high efficiency and long device lifetime. The development of emissive layers can also involve multi-emissive material layers, where different layers have varying concentrations of emitters to optimize the recombination zone and improve efficiency. google.com Furthermore, some carbazole derivatives have been utilized as the emissive material itself, particularly in the development of blue OLEDs exhibiting thermally activated delayed fluorescence (TADF). researchgate.net

Organic Photovoltaic (OPV) Cells and Solar Energy Conversion

Organic photovoltaic (OPV) cells, or organic solar cells, offer a promising route to low-cost, flexible, and lightweight solar energy conversion. The efficiency of these devices depends on the ability of the active layer to absorb sunlight, generate charge carriers (excitons), and efficiently separate and transport these charges to the electrodes. Carbazole-based materials, including derivatives of this compound, have been investigated for their potential to enhance the performance of OPVs. researchgate.netrsc.org

Application as Photovoltaic Additives

In the context of OPVs, additives can play a crucial role in optimizing the morphology of the active layer blend, which typically consists of a donor and an acceptor material. The nanoscale morphology of this blend is critical for efficient exciton (B1674681) dissociation and charge transport. While specific research on this compound as a photovoltaic additive is not extensively detailed in the provided search results, the general principles of using carbazole derivatives in OPVs are relevant.

Contribution to Charge Generation and Transport in Organic Solar Cells

The primary role of carbazole-based materials in OPVs is often as a component of the donor material in the active layer. researchgate.netrsc.org The electron-rich nature of the carbazole unit makes it an excellent building block for donor polymers and small molecules that can efficiently absorb solar radiation and donate electrons to an acceptor material. researchgate.net

The process of charge generation in an organic solar cell begins with the absorption of a photon by the donor material, creating an exciton. For a photocurrent to be produced, this exciton must diffuse to the interface between the donor and acceptor materials, where it dissociates into a free electron and a free hole. The efficiency of this process is highly dependent on the electronic properties of the donor and acceptor materials and the morphology of their interface.

Carbazole-based polymers have been shown to be effective donor materials in BHJ solar cells. For instance, a poly(2,7-carbazole) derivative has been utilized in organic solar cells, achieving notable power conversion efficiencies. rsc.org The performance of these devices is influenced by factors such as the molecular weight of the polymer and the thickness of the active layer, which affect both light absorption and charge transport properties. rsc.org

Recent advancements in the design of organic photovoltaic materials have focused on creating low-cost and high-efficiency polymers. By incorporating units like benzotriazole (B28993) into a carbazole-based polymer backbone, researchers have been able to improve light absorption, enhance molecular packing, and facilitate better charge transport. nih.gov This has led to organic solar cells with significantly enhanced charge generation and transport, resulting in impressive power conversion efficiencies. nih.gov

The following table presents data on the performance of organic solar cells based on different carbazole-containing materials.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) |

| PCDTBT | PCBM | up to 4.35 |

| PCDTBT | PCBM | up to 4.6 |

| PTQ16-10 | K2 | 18.83 |

| PTQ16-10:K2 (Ternary) | K6 | 19.52 |

Data sourced from studies on a poly(2,7-carbazole) derivative (PCDTBT) and a thiophene-alt-quinoxaline (TQ)-based polymer incorporating a benzotriazole unit. rsc.orgnih.gov

The continued development of novel carbazole-based materials, including those derived from this compound, holds significant potential for advancing the efficiency and commercial viability of organic solar cells.

Conducting and Electroactive Polymers

The carbazole moiety in this compound is a well-known electroactive group, making it and its derivatives valuable monomers for producing conducting and electroactive polymers. These polymers are synthesized electrochemically, creating thin films on electrode surfaces with interesting redox, optical, and charge-storage properties.

Electropolymerization of this compound and its Vinyl Derivatives

The electrochemical polymerization of this compound (BzCz) and its derivatives, such as 9-(4-vinylbenzyl)-9H-carbazole (VBCz), is a common method to create thin, electroactive polymer films. researchgate.netresearchgate.net This process is typically carried out using cyclic voltammetry, where the potential is repeatedly swept across a range that induces oxidation of the monomer. researchgate.net

For instance, BzCz can be electropolymerized from a solution containing the monomer in acetonitrile (B52724) (ACN) with a supporting electrolyte like sodium perchlorate (B79767) (NaClO₄). researchgate.net The polymerization occurs on the surface of a working electrode, such as a carbon fiber microelectrode (CFME). researchgate.netresearchgate.net Similarly, the vinyl derivative VBCz has been successfully electropolymerized on CFMEs from an acetonitrile solution containing lithium perchlorate (LiClO₄). researchgate.net The growth and thickness of the resulting polymer film, such as Poly(9-benzyl-9H-carbazole) (Poly(BzCz)) or Poly(9-(4-vinylbenzyl)-9H-carbazole) (P(VBCz)), can be controlled by parameters like the monomer concentration and the total charge passed during the electropolymerization process. researchgate.netresearchgate.net The resulting polymer films are generally robust and adhere well to the electrode surface. rsc.org

Electrochemical Redox Stability and Charge Carrier Generation in Poly(this compound)

Poly(this compound) and related polycarbazole films exhibit reversible electrochemical redox behavior, which is the basis of their electroactivity. rsc.org During electrochemical oxidation, the carbazole units within the polymer chain lose electrons, forming radical cations, which are also known as polarons. This initial oxidation is often associated with a distinct color change in the polymer film. rsc.org

If the applied potential is increased further, a second electron can be removed, leading to the formation of dications, or bipolarons. rsc.org These charged species, polarons and bipolarons, act as charge carriers, allowing the polymer to conduct electricity in its oxidized state. The process is reversible, meaning the polymer can be returned to its neutral, non-conducting state by applying a reducing potential. rsc.org This stable and reversible generation of charge carriers is crucial for applications in electrochromic devices and as active materials in energy storage systems. researchgate.net The stability of these redox states allows the polymer films to undergo many thousands of switching cycles without significant degradation.

While direct photoexcitation within the lowest excited singlet state is generally insufficient to overcome the exciton binding energy for charge generation in single-component organic semiconductors, bimolecular processes can lead to charge carrier formation. aps.org In some carbazole-based systems, triplet-triplet annihilation (TTA) can provide enough excitation energy to enable autoionization, yielding a separated electron and hole pair. aps.org This process is evidenced by a supralinear dependence of the photocurrent on excitation intensity. aps.org

Capacitive Behavior and Supercapacitor Applications of Polymer Films

The ability of Poly(this compound) films to undergo rapid and reversible redox reactions makes them suitable for use as electrode materials in supercapacitors. researchgate.net Supercapacitors, also known as electrochemical capacitors, store energy via two mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. While EDLC is a non-faradaic process involving charge accumulation at the electrode-electrolyte interface, pseudocapacitance arises from the faradaic (redox) reactions of the electrode material, such as the oxidation and reduction of the Poly(BzCz) film. rsc.orgmdpi.com

The capacitive behavior of these polymer films is often studied using Electrochemical Impedance Spectroscopy (EIS). researchgate.netresearchgate.net Research has shown that Poly(BzCz) films deposited on carbon fiber microelectrodes exhibit promising capacitive properties. In one study, a film prepared from a 1 mM monomer solution demonstrated a specific capacitance of approximately 221.4 µF cm⁻². researchgate.net

Modifying the monomer structure can further enhance performance. The vinyl derivative, Poly(9-(4-vinylbenzyl)-9H-carbazole), showed a significantly higher specific capacitance of 564.1 μF cm⁻² when deposited from a 10 mM monomer solution. researchgate.net This improvement highlights the potential for molecular design to optimize the energy storage capabilities of this compound-based polymers.

Table 1: Supercapacitor Performance of Poly(this compound) Derivatives

| Polymer | Monomer Concentration | Specific Capacitance (Csp) | Reference |

|---|---|---|---|

| Poly(9-benzyl-9H-carbazole) | 1 mM | 221.4 µF cm⁻² | researchgate.net |

| Poly(9-(4-vinylbenzyl)-9H-carbazole) | 10 mM | 564.1 μF cm⁻² | researchgate.net |

Fluorescent Materials and Chemical Sensors

Derivatives of this compound have been investigated as advanced fluorescent materials, particularly for the development of chemosensors. These sensors leverage changes in their fluorescence properties upon interaction with specific analytes, such as metal ions.

Design of Fluorescent Chemosensors for Metal Cation Recognition (e.g., Rare Earth Cations)

The design of fluorescent chemosensors often involves incorporating a binding site for a target analyte into a fluorophore (a fluorescent molecule). clockss.orgresearchgate.net Derivatives of 9-benzyl-9H-carbazole have been successfully designed to act as selective chemosensors for rare earth cations. clockss.orgdoi.org

One such example is a sensor based on ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate. clockss.org This molecule was specifically developed for the recognition of the Cerium(III) cation (Ce³⁺). clockss.org Upon the introduction of various rare earth metal cations, this sensor exhibited a significant increase in fluorescence intensity only in the presence of Ce³⁺, demonstrating high selectivity. clockss.org This selectivity is attributed to the specific size and outer electronic structure of the Ce³⁺ ion, which allows for optimal geometric and electronic matching with the sensor molecule. clockss.org The ester carbonyl group within the sensor molecule plays a critical role in this selective binding. clockss.org Such "turn-on" fluorescent sensors are highly desirable as they provide a clear and positive signal in the presence of the target analyte. nih.gov

Quantitative Fluorescence Titration and Association Constant Determination

To quantify the binding interaction between a chemosensor and an analyte, fluorescence titration experiments are performed. rsc.orgscispace.com This involves recording the fluorescence spectra of the sensor solution while incrementally adding the analyte. clockss.org

In the case of the ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate sensor, titration with Ce³⁺ in an ethanol (B145695) solution resulted in a linear increase in fluorescence intensity. clockss.org This data allows for the calculation of key binding parameters. A Job's plot analysis, a method used to determine the stoichiometry of a binding event, indicated a 1:1 complex formation between the sensor and the Ce³⁺ ion. clockss.org

From the titration data, the association constant (K) , which measures the strength of the binding interaction, was determined. clockss.orgscispace.com The sensor for Ce³⁺ exhibited a moderate association constant of 2.419 × 10⁵ L·mol⁻¹. clockss.org Furthermore, the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, was calculated to be 7.269 × 10⁻⁶ M. clockss.org These quantitative metrics are essential for evaluating the performance and potential practical applications of a chemosensor. clockss.orgrsc.org

Table 2: Sensing Characteristics of an Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate based Chemosensor for Ce³⁺

| Parameter | Value | Reference |

|---|---|---|

| Target Analyte | Ce³⁺ | clockss.org |

| Binding Stoichiometry (Sensor:Ion) | 1:1 | clockss.org |

| Association Constant (K) | 2.419 × 10⁵ L·mol⁻¹ | clockss.org |

| Limit of Detection (LOD) | 7.269 × 10⁻⁶ M | clockss.org |

Singlet Oxygen Generation Capability in Conjugated Systems

The generation of singlet oxygen (¹O₂) is a critical process in various applications, including photodynamic therapy (PDT). nih.gov This highly reactive oxygen species is typically produced when a photosensitizer molecule, upon light absorption, transfers its excited state energy to ground state molecular oxygen (³O₂). rsc.org Conjugated polymers are under intense investigation as photosensitizers due to their strong light absorption, excellent photostability, and efficient fluorescence. rsc.org The versatility of these polymers allows for the creation of new variants with enhanced capabilities for generating singlet oxygen through sophisticated chemical synthesis and adaptable structures. rsc.org

The incorporation of photosensitizers into conjugated polymer nanoparticles has been shown to improve singlet oxygen formation through effective energy transfer. rsc.org The quantum yield of singlet oxygen is a quantitative measure of the efficiency with which a photosensitizer can convert light energy into the production of this reactive species. ucf.edu For example, studies on other complex chromophores have reported high singlet oxygen quantum yields, some reaching up to 85%, by using 9,10-diphenylanthracene (B110198) as a singlet oxygen quencher for measurement. nsf.gov This highlights the potential for designing highly efficient this compound-based conjugated systems for applications requiring singlet oxygen generation.

Electrochromic Devices (ECDs) and Smart Windows

Electrochromism is the phenomenon where a material reversibly changes its color and optical properties in response to an applied electrical voltage. nih.govelectrochemsci.org This property is central to the functioning of electrochromic devices (ECDs), commonly known as smart windows, which can modulate the transmission of light. Polymers derived from this compound and its analogs are promising materials for these applications due to their distinct electrochromic properties. nih.govnih.gov

Polymer films containing the this compound moiety exhibit multi-color electrochromism, transitioning through different colors as the applied potential is varied. A homopolymer based on a 1,4-bis((9H-carbazol-9-yl)methyl)benzene unit, referred to as PbCmB, demonstrates this behavior clearly. nih.gov When subjected to an increasing voltage, the PbCmB film changes from bright gray in its neutral state (0.0 V) to dark gray (0.7 V), then to dark khaki (1.0 V), and finally to dark olive green in its oxidized state (1.2 V). nih.govnih.gov

This switching behavior is a result of the formation of charge carrier bands (radical cations and dications) within the polymer upon oxidation. nih.gov The introduction of other monomer units to create copolymers can further modify and enhance these electrochromic properties. For example, a copolymer of the benzylcarbazole derivative with bithiophene, P(bCmB-co-bTP), shows color transitions from celadon (0.0 V) to earth gray (0.6 V), iron gray (0.8 V), and navy blue (1.2 V). nih.gov The response time, which is the time taken for the film to switch between its colored and bleached states, is a critical parameter for ECDs. For a related poly(9H-carbazol-9-ylpyrene) (PMCzP) film, the switching time from the reduced to the oxidized state was 2.18 seconds, and 1.13 seconds for the reverse process. electrochemsci.org

Table 1: Color Transitions of Benzylcarbazole-Containing Polymer Films at Various Voltages

| Polymer | 0.0 V | 0.6 V | 0.7 V | 0.8 V | 1.0 V | 1.2 V |

|---|---|---|---|---|---|---|

| PbCmB nih.gov | Bright Gray | - | Dark Gray | - | Dark Khaki | Dark Olive Green |

| P(bCmB-co-bTP) nih.gov | Celadon | Earth Gray | - | Iron Gray | - | Navy Blue |

Transmittance modulation (ΔT), the change in the percentage of light that can pass through the material, and coloration efficiency (η), a measure of the change in optical density per unit of charge injected, are key metrics for evaluating the performance of electrochromic materials. researchgate.net

Polymers based on this compound derivatives have shown significant performance in these areas. The PbCmB homopolymer exhibits a transmittance change of 23.94% at 685 nm. nih.gov By copolymerizing the benzylcarbazole monomer with other electroactive units like bithiophene (P(bCmB-co-bTP)), the performance can be substantially improved. This copolymer shows a high transmittance variation of 39.56% at 685 nm and a coloration efficiency of 160.5 cm²/C at the same wavelength. nih.govnih.gov

When these polymer films are integrated into a dual-layer electrochromic device with poly(3,4-ethylenedioxythiophene) (PEDOT), the performance can be even greater. An ECD constructed with P(bCmB-co-bTP) and PEDOT demonstrated a ΔT of 40.7% at 635 nm and a remarkable coloration efficiency of 428.4 cm²/C. nih.govnih.gov These values indicate that this compound-based polymers are highly effective materials for use in high-contrast smart windows and other ECD applications.

Table 2: Electrochromic Performance of this compound-Based Polymers and Devices

| Material | Max. Transmittance Change (ΔT) | Wavelength (nm) | Coloration Efficiency (η) | Wavelength (nm) |

|---|---|---|---|---|

| PbCmB Film nih.gov | 23.94% | 685 | - | - |

| P(bCmB-co-bTP) Film nih.govnih.gov | 39.56% | 685 | 160.5 cm²/C | 685 |

| P(bCmB-co-dbBT) Film nih.gov | 27.85% | 685 | - | - |

| P(bCmB-co-TF) Film nih.gov | 29.84% | 690 | - | - |

| P(bCmB-co-bTP)/PEDOT ECD nih.govnih.gov | 40.7% | 635 | 428.4 cm²/C | 635 |

Building Blocks for Advanced Semiconductor Materials

This compound serves as a fundamental building block, or monomer, for the synthesis of advanced semiconductor materials, particularly π-conjugated polymers. rsc.orgnih.gov The carbazole moiety is an excellent electron-donating group, and its nitrogen atom provides a convenient site for functionalization, such as the attachment of the benzyl group. This functionalization allows for the tuning of the resulting polymer's electronic and physical properties. nih.gov

The electrochemical polymerization of this compound derivatives is a common method to create thin films of these semiconductor materials directly onto electrode surfaces like ITO-coated glass. nih.govresearchgate.net For example, 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB), a molecule containing two benzylcarbazole units, can be electropolymerized to form a homopolymer, P(DCB), or copolymerized with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT). mdpi.com The resulting polymers possess valuable semiconductor properties, including defined optical energy gaps (e.g., 3.20 eV for PbCmB) and the ability to transport charge carriers, which are essential for their use in electronic and optoelectronic devices. nih.gov

Furthermore, derivatives like 9-benzyl-3,6-diiodo-9H-carbazole can be synthesized, providing additional reactive sites for further chemical modification and polymerization, expanding the range of accessible semiconductor architectures. researchgate.net The development of these polymers through the strategic use of this compound as a building block is crucial for advancing technologies such as electrochromic devices, organic light-emitting diodes (OLEDs), and organic solar cells. electrochemsci.org

Medicinal Chemistry and Biological Activity Research Involving 9 Benzylcarbazole and Its Analogues

Anticancer Applications and Efficacy in Drug Development

The carbazole (B46965) skeleton is a key structural motif in a number of anticancer agents, both naturally occurring and synthetic. mdpi.com Analogues of 9-benzylcarbazole have been a focus of research for developing new and effective anticancer drugs. Studies have shown that these compounds can exhibit significant cytotoxic activity against a variety of human cancer cell lines.

For instance, a series of novel carbazole derivatives were synthesized and evaluated for their antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). mdpi.com Among the synthesized compounds, derivatives 10 and 11 demonstrated potent antiproliferative activity, with IC₅₀ values of 7.68 µM against HepG2 cells and 6.44 µM against MCF-7 cells, respectively. mdpi.com Another derivative, compound 9 , was particularly effective against HeLa cells with an IC₅₀ value of 7.59 µM. mdpi.com The anticancer potential of carbazole derivatives has also been highlighted in studies on ursolic acid hybrids, where a carbazole derivative of ursolic acid showed significant cytotoxic activity against the hepatocarcinoma cell line, HepG2, with an IC₅₀ value of 1.26 µM. nih.gov

The mechanism of action for many carbazole-based anticancer agents involves the inhibition of key cellular targets. For example, the indolocarbazole derivative NB-506 acts as a DNA topoisomerase I inhibitor, exhibiting strong cytotoxicity against various human cancer cell lines. mdpi.com Resistance to such compounds has been linked to a lower amount of DNA topoisomerase I in resistant cells. mdpi.com Other carbazole derivatives have been designed to act as topoisomerase II inhibitors or as intercalating agents that induce DNA breakage, thereby inhibiting DNA replication and protein synthesis. frontiersin.org The versatility of the carbazole scaffold allows for the design of compounds that can target different pathways involved in cancer progression.

Table 1: Cytotoxic Activity of Selected Carbazole Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10 | HepG2 | 7.68 | mdpi.com |

| Compound 10 | HeLa | 10.09 | mdpi.com |

| Compound 10 | MCF-7 | 6.44 | mdpi.com |

| Compound 9 | HeLa | 7.59 | mdpi.com |

| Ursolic Acid-Carbazole Hybrid | HepG2 | 1.26 | nih.gov |

Antioxidant Activity Studies and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govnih.gov Antioxidants can mitigate this damage by neutralizing free radicals. Carbazole derivatives have emerged as promising antioxidant agents. mdpi.com

The antioxidant potential of these compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govmdpi.com In one study, synthesized carbazole derivatives 4 and 9 showed potent antioxidant activities with IC₅₀ values of 1.05 µM and 5.15 µM, respectively. mdpi.com

The mechanisms by which antioxidants scavenge free radicals are varied and can include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, neutralizing it. The bond dissociation enthalpy (BDE) is a key parameter for this mechanism. mdpi.comfrontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. mdpi.comfrontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the antioxidant first losing a proton, followed by an electron transfer. mdpi.com

The choice of mechanism can be influenced by factors such as the solvent's polarity and its ability to form hydrogen bonds. mdpi.com The structural features of this compound and its analogues, particularly the presence of the electron-rich carbazole ring system, contribute to their ability to participate in these electron and hydrogen transfer processes, thereby exerting their antioxidant effects.

Antimicrobial Activity Investigations

The rise of drug-resistant bacterial and fungal strains presents a major global health challenge, necessitating the discovery of new antimicrobial agents. mdpi.com Carbazole derivatives have demonstrated significant potential in this area, showing activity against a range of pathogenic microorganisms.

Studies have revealed that N-substituted carbazole derivatives can be particularly effective. For example, 9-(4-(imidazol-1-yl)butyl)-9H-carbazole showed good antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. mdpi.com Another study focused on a newly synthesized analogue, 4-(4-(benzylamino)butoxy)-9H-carbazole, which proved to be an effective antibacterial agent, especially against Gram-positive bacterial strains. mdpi.com At a concentration of 30 µg/mL, this compound inhibited the growth of Gram-positive bacteria by over 95%. mdpi.com It also showed moderate activity against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Aspergillus flavus. mdpi.com

Further research into carbazole-based compounds has identified derivatives with potent activity. For example, certain carbazole-based azole derivatives showed high activity against Staphylococcus aureus and Escherichia coli, with MIC values of 1.1 and 6.4 µg/mL, respectively. nih.gov Some synthesized compounds have shown activity comparable or even superior to standard antibiotics like penicillin and norfloxacin (B1679917) against specific strains. mdpi.com

Table 2: Antimicrobial Activity of Selected Carbazole Analogues

| Compound/Derivative Type | Microorganism | Activity (MIC/Concentration) | Reference |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Gram-positive bacteria | >95% inhibition at 30 µg/mL | mdpi.com |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | MIC: 30 µg/mL | mdpi.com |

| 9-(4-(imidazol-1-yl)butyl)-9H-carbazole | Various microbes | MIC: 1-64 µg/mL | mdpi.com |

| Carbazole-based azole derivative 8 | S. aureus | MIC: 1.1 µg/mL | nih.gov |

| Carbazole-based azole derivative 8 | E. coli | MIC: 6.4 µg/mL | nih.gov |

| Carbazole derivative 32b | P. aeruginosa | MIC: 9.37 µg/mL | mdpi.com |

Neuroprotective Effects Research and Therapeutic Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's, as well as traumatic brain injury (TBI), are characterized by progressive neuronal loss and dysfunction. nih.govnih.gov Research into the neuroprotective potential of carbazole derivatives has identified them as promising therapeutic agents for mitigating neuronal damage. nih.gov

Carbazole compounds have been shown to exert significant neuroprotective effects through various mechanisms, including the reduction of oxidative stress and the inhibition of apoptosis (programmed cell death). nih.govmdpi.com In preclinical models of TBI, carbazole derivatives have demonstrated the ability to promote neuroregeneration, preserve the integrity of the blood-brain barrier, and modulate inflammatory responses. nih.gov The antioxidant properties of these compounds play a crucial role in their neuroprotective capacity, as oxidative stress is a key contributor to neuronal damage in many neurological conditions. nih.gov

Furthermore, specific neuropeptides and their mimetics are known to have neuroprotective effects, often by activating signaling pathways that promote cell survival and reduce toxicity. frontiersin.org The structural similarity of some carbazole derivatives to endogenous signaling molecules allows them to interact with these pathways. For example, certain drugs can inhibit the release of inflammatory factors from microglia and astrocytes, thereby reducing neuronal degeneration. mdpi.com While clinical studies on carbazole-based therapies for human neurodegenerative disorders are still limited, the preclinical findings are promising and warrant further investigation to establish their efficacy and safety. nih.gov

Role as a Key Intermediate in the Synthesis of Bioactive Pharmaceutical Agents

Beyond their intrinsic biological activities, this compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry. Their stable and versatile structure allows for further chemical modifications, enabling the synthesis of more complex and potent bioactive molecules.

The this compound scaffold is a key starting point for developing drugs aimed at treating neurological disorders. mdpi.com The neuroprotective properties inherent in the carbazole nucleus make it an attractive foundation for designing novel therapeutic agents. By participating in diverse chemical reactions, researchers can create complex derivatives that enhance therapeutic efficacy against conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com The ability to synthesize analogues that can cross the blood-brain barrier and modulate specific targets within the central nervous system, such as inhibiting enzymes or blocking receptors involved in neurodegeneration, underscores the importance of this compound as a key intermediate. mdpi.com

In the field of oncology, this compound serves as a crucial intermediate for the synthesis of novel anticancer agents. mdpi.com The proven anticancer potential of the carbazole ring system provides a strong rationale for its use as a scaffold. frontiersin.org Synthetic chemists utilize compounds like this compound-3-carboxaldehyde to build more elaborate molecules designed to interact with specific cancer-related targets, such as protein kinases or topoisomerases. mdpi.commdpi.com This synthetic versatility allows for the development of a wide array of compounds that can be screened for improved cytotoxicity against various cancer cell lines and for mechanisms that can overcome drug resistance. mdpi.com

Elucidation of Molecular Mechanisms of Action in Biological Systems